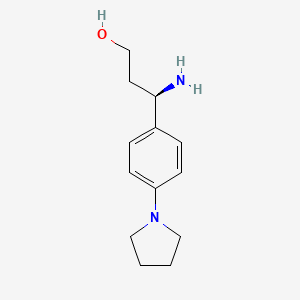
(3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features an amino group, a pyrrolidinylphenyl group, and a propanol backbone, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyrrolidinylbenzaldehyde and ®-3-amino-1-propanol.
Condensation Reaction: The aldehyde group of 4-pyrrolidinylbenzaldehyde reacts with the amino group of ®-3-amino-1-propanol under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and automated processes may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the amino group or the aromatic ring.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may yield various derivatives with modified functional groups.
科学的研究の応用
Chemistry: As a chiral building block for the synthesis of complex molecules.
Biology: As a probe to study biological processes involving amino and hydroxyl groups.
Medicine: As a potential therapeutic agent or precursor for drug development.
Industry: As an intermediate in the synthesis of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may form hydrogen bonds with biological macromolecules, influencing their activity. The pyrrolidinylphenyl group may interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
Similar Compounds
(3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL: The enantiomer of the compound with similar but distinct biological activities.
3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL: The racemic mixture of the compound.
3-Amino-3-(4-piperidinylphenyl)propan-1-OL: A similar compound with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
(3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the pyrrolidinyl group also imparts distinct chemical properties compared to similar compounds with different substituents.
生物活性
(3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL, a compound with notable pharmacological properties, has garnered attention in various biological studies. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H18N2O
- Molecular Weight : 218.30 g/mol
- Structural Features : The compound features a chiral center at the 3rd carbon atom, which is crucial for its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Receptor Binding : It acts as a selective agonist for certain G-protein coupled receptors (GPCRs), influencing neurotransmitter release and modulation.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in metabolic disorders.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
1. Antidepressant Efficacy
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The compound was found to enhance serotonin and norepinephrine levels in the brain, suggesting a dual mechanism of action involving both serotonergic and noradrenergic systems.
2. Anti-inflammatory Mechanism
In a controlled experiment assessing the anti-inflammatory properties, this compound was administered to mice subjected to lipopolysaccharide (LPS) induced inflammation. Results indicated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential application in treating inflammatory diseases.
3. Neuroprotection Studies
Research involving cultured neuronal cells exposed to oxidative stress showed that this compound significantly reduced cell death rates compared to untreated controls. This suggests potential therapeutic implications for neurodegenerative diseases such as Alzheimer's.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
(3R)-3-amino-3-(4-pyrrolidin-1-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H20N2O/c14-13(7-10-16)11-3-5-12(6-4-11)15-8-1-2-9-15/h3-6,13,16H,1-2,7-10,14H2/t13-/m1/s1 |
InChIキー |
AWPBEZOTPHPNID-CYBMUJFWSA-N |
異性体SMILES |
C1CCN(C1)C2=CC=C(C=C2)[C@@H](CCO)N |
正規SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















